
4-Amino-6-methyl-1,2,4-triazinan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-methyl-1,2,4-triazinan-3-one, also known as AMT, is a synthetic compound that belongs to the triazinone family. It is a white, crystalline powder that is soluble in water and organic solvents. AMT has been widely studied due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture.
Mechanism Of Action
The mechanism of action of 4-Amino-6-methyl-1,2,4-triazinan-3-one is not fully understood. However, it has been suggested that 4-Amino-6-methyl-1,2,4-triazinan-3-one may inhibit the activity of enzymes involved in DNA replication and protein synthesis. This may explain its antitumor, antiviral, and antibacterial properties.
Biochemical And Physiological Effects
4-Amino-6-methyl-1,2,4-triazinan-3-one has been shown to have a low toxicity profile and does not cause significant adverse effects in animals. It has been reported to have a mild sedative effect and may cause a decrease in locomotor activity. 4-Amino-6-methyl-1,2,4-triazinan-3-one has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Advantages And Limitations For Lab Experiments
4-Amino-6-methyl-1,2,4-triazinan-3-one has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has a low toxicity profile and does not cause significant adverse effects in animals. However, one limitation of 4-Amino-6-methyl-1,2,4-triazinan-3-one is its limited solubility in water, which may make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for research on 4-Amino-6-methyl-1,2,4-triazinan-3-one. One area of interest is the development of new derivatives of 4-Amino-6-methyl-1,2,4-triazinan-3-one with improved pharmacological properties. Another area of interest is the investigation of the molecular mechanisms underlying the antitumor, antiviral, and antibacterial properties of 4-Amino-6-methyl-1,2,4-triazinan-3-one. Additionally, the potential use of 4-Amino-6-methyl-1,2,4-triazinan-3-one in agriculture as a pesticide or herbicide is an area that deserves further exploration.
Synthesis Methods
4-Amino-6-methyl-1,2,4-triazinan-3-one can be synthesized using different methods, such as the reaction of cyanuric chloride with methylamine and ammonia. Another method involves the reaction of cyanuric acid with methylamine and formaldehyde. The synthesis of 4-Amino-6-methyl-1,2,4-triazinan-3-one is relatively easy and can be performed in large quantities.
Scientific Research Applications
4-Amino-6-methyl-1,2,4-triazinan-3-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have antitumor, antiviral, and antibacterial properties. 4-Amino-6-methyl-1,2,4-triazinan-3-one has been tested against various cancer cell lines and has shown promising results in inhibiting tumor growth. It has also been shown to have antiviral activity against herpes simplex virus type 1 and 2, and antibacterial activity against Staphylococcus aureus and Escherichia coli.
properties
CAS RN |
170501-06-1 |
|---|---|
Product Name |
4-Amino-6-methyl-1,2,4-triazinan-3-one |
Molecular Formula |
C4H10N4O |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
4-amino-6-methyl-1,2,4-triazinan-3-one |
InChI |
InChI=1S/C4H10N4O/c1-3-2-8(5)4(9)7-6-3/h3,6H,2,5H2,1H3,(H,7,9) |
InChI Key |
FWCHYORMDGLPBD-UHFFFAOYSA-N |
SMILES |
CC1CN(C(=O)NN1)N |
Canonical SMILES |
CC1CN(C(=O)NN1)N |
synonyms |
1,2,4-Triazin-3(2H)-one,4-aminotetrahydro-6-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)
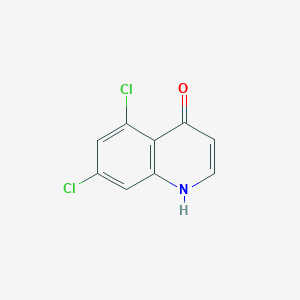

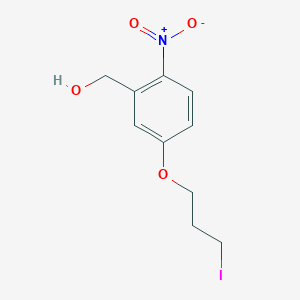


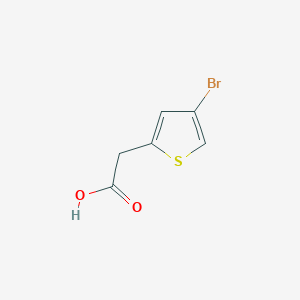
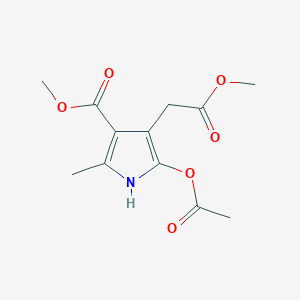
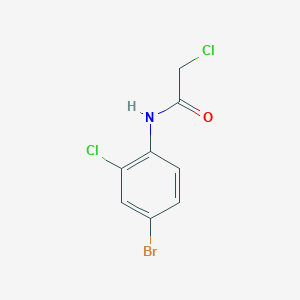
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B67283.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B67288.png)